molecular formula C21H15NO2S B13059909 2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one

2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No.: B13059909
M. Wt: 345.4 g/mol
InChI Key: VJAIGORKICOCIT-XSFVSMFZSA-N
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Description

2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of 3-phenoxybenzaldehyde with 2-aminothiophenol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzothiazinone ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-phenoxyphenyl)methylidene]-2H-1,4-benzothiazin-3-one
  • N’-[(E)-(3-phenoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one stands out due to its unique benzothiazinone ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H15NO2S

Molecular Weight

345.4 g/mol

IUPAC Name

(2E)-2-[(3-phenoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C21H15NO2S/c23-21-20(25-19-12-5-4-11-18(19)22-21)14-15-7-6-10-17(13-15)24-16-8-2-1-3-9-16/h1-14H,(H,22,23)/b20-14+

InChI Key

VJAIGORKICOCIT-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/3\C(=O)NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)NC4=CC=CC=C4S3

Origin of Product

United States

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